molecular formula C13H14O5 B13199867 Methyl 7-hydroxy-4,4-dimethyl-2-oxo-3,4-dihydro-2H-1-benzopyran-5-carboxylate

Methyl 7-hydroxy-4,4-dimethyl-2-oxo-3,4-dihydro-2H-1-benzopyran-5-carboxylate

Cat. No.: B13199867
M. Wt: 250.25 g/mol
InChI Key: FCQZQXZBDRHPMO-UHFFFAOYSA-N
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Description

Methyl 7-hydroxy-4,4-dimethyl-2-oxo-3,4-dihydro-2H-1-benzopyran-5-carboxylate is a chemical compound belonging to the class of benzopyran derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents. The structure of this compound includes a benzopyran core with various functional groups that contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 7-hydroxy-4,4-dimethyl-2-oxo-3,4-dihydro-2H-1-benzopyran-5-carboxylate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 7-hydroxy-4,4-dimethyl-2-oxo-3,4-dihydro-2H-1-benzopyran with methyl chloroformate in the presence of a base such as pyridine. The reaction is carried out at room temperature, and the product is purified by recrystallization or chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable and cost-effective methods. For example, the use of continuous flow reactors can enhance the efficiency of the synthesis process. Additionally, green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can be applied to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 7-hydroxy-4,4-dimethyl-2-oxo-3,4-dihydro-2H-1-benzopyran-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 7-hydroxy-4,4-dimethyl-2-oxo-3,4-dihydro-2H-1-benzopyran-5-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antioxidant and anti-inflammatory agent.

    Medicine: Explored for its potential therapeutic effects in treating diseases such as cancer and neurodegenerative disorders.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 7-hydroxy-4,4-dimethyl-2-oxo-3,4-dihydro-2H-1-benzopyran-5-carboxylate involves its interaction with various molecular targets and pathways. For example, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. Additionally, its anti-inflammatory effects are mediated through the inhibition of pro-inflammatory enzymes and cytokines .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 7-hydroxy-4,4-dimethyl-2-oxo-3,4-dihydro-2H-1-benzopyran-5-carboxylate is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its methyl ester group, for example, enhances its solubility and stability compared to other similar compounds .

Properties

Molecular Formula

C13H14O5

Molecular Weight

250.25 g/mol

IUPAC Name

methyl 7-hydroxy-4,4-dimethyl-2-oxo-3H-chromene-5-carboxylate

InChI

InChI=1S/C13H14O5/c1-13(2)6-10(15)18-9-5-7(14)4-8(11(9)13)12(16)17-3/h4-5,14H,6H2,1-3H3

InChI Key

FCQZQXZBDRHPMO-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(=O)OC2=CC(=CC(=C21)C(=O)OC)O)C

Origin of Product

United States

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